molecular formula C19H12N2O5 B5779189 2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B5779189
M. Wt: 348.3 g/mol
InChI Key: UGYWBEXEISPLNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. The compound is also known by its chemical name, GSK-3 inhibitor VIII, and is a potent inhibitor of glycogen synthase kinase-3 (GSK-3).

Mechanism of Action

The primary mechanism of action of 2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the inhibition of glycogen synthase kinase-3 (2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione). 2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a key enzyme involved in various cellular processes such as glycogen metabolism, gene expression, and cell proliferation. Inhibition of 2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione by the compound leads to the modulation of various signaling pathways, resulting in the regulation of cellular processes.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects, including the regulation of glucose metabolism, modulation of the immune system, and the induction of apoptosis in cancer cells. The compound has also been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is its high potency as a 2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione inhibitor. The compound has also been shown to have good bioavailability and pharmacokinetic properties, making it a potential candidate for drug development. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.

Future Directions

There are several future directions for the research and development of 2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione. One of the most promising directions is the development of the compound as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, diabetes, and cancer. Other future directions include the optimization of the synthesis method to improve yield and purity, the development of new analogs with improved properties, and the elucidation of the compound's mechanism of action in various cellular processes.

Synthesis Methods

The synthesis of 2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves several steps, including the condensation of 3-methoxyaniline and 2-nitrobenzaldehyde, followed by cyclization and oxidation. The compound can be synthesized in both laboratory and industrial settings, with varying yields and purity levels.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicine, where the compound has shown significant potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, diabetes, and cancer.

properties

IUPAC Name

2-(3-methoxyphenyl)-5-nitrobenzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O5/c1-26-14-6-3-5-12(9-14)20-18(22)15-7-2-4-11-8-13(21(24)25)10-16(17(11)15)19(20)23/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYWBEXEISPLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

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